2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl cinnamate
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Overview
Description
2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl cinnamate is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a cinnamate moiety linked to a phenyl ring substituted with a methoxy group and a hydrazono group attached to a pyrazine carbonyl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl cinnamate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxy-4-formylphenyl cinnamate with pyrazine-2-carbohydrazide under acidic or basic conditions to form the hydrazono linkage. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl cinnamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl cinnamates.
Scientific Research Applications
2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl cinnamate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl cinnamate involves its interaction with specific molecular targets and pathways. The hydrazono group can form hydrogen bonds with biological molecules, potentially inhibiting or modulating their activity. The cinnamate moiety may interact with cellular receptors or enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl acetate
- 2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 4-chlorobenzoate
Uniqueness
2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl cinnamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
477728-85-1 |
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Molecular Formula |
C22H18N4O4 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C22H18N4O4/c1-29-20-13-17(14-25-26-22(28)18-15-23-11-12-24-18)7-9-19(20)30-21(27)10-8-16-5-3-2-4-6-16/h2-15H,1H3,(H,26,28)/b10-8+,25-14+ |
InChI Key |
GBEVBLMAKLGOKI-HWBYCEQYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=NC=CN=C2)OC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=NC=CN=C2)OC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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